Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride
Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 1-[2-(4-Fluorophenyl)ethyl]piperazine Hydrochloride
Executive Summary
In the landscape of modern medicinal chemistry and neuropharmacology, the precision of molecular building blocks dictates the clinical efficacy of downstream active pharmaceutical ingredients (APIs). 1-[2-(4-Fluorophenyl)ethyl]piperazine hydrochloride is a highly versatile, critical intermediate utilized extensively in the synthesis of central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, structural rationale, and chemoselective synthesis of this compound. By understanding the causality behind its molecular design and experimental workflows, drug development professionals can better leverage this intermediate for the synthesis of highly selective monoamine receptor ligands, particularly 5-HT2A antagonists[2].
Structural Rationale and Physicochemical Properties
The architecture of 1-[2-(4-fluorophenyl)ethyl]piperazine is not arbitrary; it is a highly optimized pharmacophoric scaffold designed to interact with aminergic G-protein coupled receptors (GPCRs).
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The Piperazine Core: This nitrogen-containing heterocycle provides essential basicity (pKa ~9.8 for the secondary amine). At physiological pH, it exists primarily in a protonated state, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) found in the transmembrane domain 3 (TM3) of serotonin and dopamine receptors.
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The Ethyl Spacer: A two-carbon aliphatic chain provides the precise spatial geometry and conformational flexibility required to distance the basic nitrogen from the aromatic system, enabling optimal fit into the receptor's orthosteric binding pocket.
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The 4-Fluorophenyl Moiety: The strategic placement of a fluorine atom at the para-position of the aromatic ring serves a dual purpose. First, the high electronegativity of fluorine modulates the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues (like Phenylalanine or Tryptophan) in the receptor. Second, the strong C-F bond blocks oxidative metabolism (specifically para-hydroxylation) by hepatic Cytochrome P450 enzymes, thereby extending the biological half-life of the final drug molecule.
Quantitative Data Summary
The following table summarizes the core physicochemical and regulatory data for the compound[1][3][4]:
| Property | Value |
| Chemical Name | 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride |
| CAS Number (Hydrochloride) | 349663-44-1 |
| CAS Number (Free Base) | 113240-18-9 / 70931-33-8 |
| Molecular Formula | C12H17FN2 • HCl |
| Molecular Weight (Free Base) | 208.28 g/mol |
| Exact Mass (Free Base) | 208.137577 g/mol |
| GHS Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Chemoselective Synthesis Methodology
A persistent challenge in piperazine chemistry is achieving mono-alkylation. Because piperazine possesses two equivalent secondary amines, direct alkylation under standard basic conditions often yields a statistically unavoidable mixture of mono-alkylated and symmetrical di-alkylated products.
To circumvent this, the following protocol employs a highly controlled aqueous acidic medium . By conducting the reaction in 2N HCl, we exploit the pKa differential between unsubstituted piperazine and the mono-alkylated product. The acidic environment selectively mono-protonates the piperazine, drastically reducing the nucleophilicity of the second nitrogen and thermodynamically disfavoring over-alkylation[5]. Furthermore, utilizing an alkyl mesylate instead of a halide prevents competing elimination reactions (such as the formation of 4-fluorostyrene).
Step-by-Step Self-Validating Protocol
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Preparation of the Aqueous Acidic Matrix: Dissolve 77.6 g of piperazine in 450 mL of deionized water at room temperature. Slowly add 450 mL of 2N hydrochloric acid under continuous stirring to establish the pH-controlled environment[5].
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Electrophile Addition: Add 71.7 g of 2-(4-fluorophenyl)ethyl mesylate. The mixture will initially form two phases.
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Nucleophilic Substitution: Heat the reaction mixture to 83°C over 1.5 hours, then maintain at 80°C for 5 hours under vigorous stirring[5].
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In-Process Control (IPC) & Validation: Self-Validation Step. Withdraw a 1 mL aliquot and analyze via HPLC (Chromolith RP 18-e column, 100-4.6; Detection: 215 nm; Eluent A: NaH2PO4/Water/MeCN at pH 5.0). Proceed only when the mesylate peak is undetectable and the mono-to-di-alkylation ratio exceeds 95:5[5].
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Extraction: Cool the mixture and extract the aqueous phase with Methyl tert-butyl ether (MTBE). Wash the MTBE phases with a saline solution to remove any unreacted, highly water-soluble piperazine.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the oily free base (approx. 41.3 g)[5].
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Salt Formation (Hydrochloride): Dissolve the free base in toluene. Add stoichiometric aqueous HCl. Perform an azeotropic distillation to continuously remove water. The dihydrochloride or monohydrochloride salt will precipitate as a solid product towards the end of the distillation[5].
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Final Isolation: Cool to 20°C, filter the solid product, wash with 100 mL of cold toluene, and dry at 60°C under vacuum[5].
Fig 1: Chemoselective synthesis workflow for mono-alkylated piperazine hydrochloride.
Analytical Characterization
To guarantee the structural integrity of the synthesized batch, orthogonal analytical techniques must be employed:
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Vapor Phase Infrared (IR) Spectroscopy: Utilized to confirm the presence of the secondary amine N-H stretch (if free base) and the strong C-F stretching vibrations in the "fingerprint" region (1000–1400 cm⁻¹)[4].
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Mass Spectrometry (GC-MS): Confirms the exact mass of the free base at 208.137 u, validating the molecular formula C12H17FN2[4].
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HPLC Retention Profiling: Utilizing the aforementioned Chromolith RP 18-e method ensures the absence of the di-alkylated impurity, which would exhibit a significantly longer retention time due to increased lipophilicity[5].
Pharmaceutical Applications and Downstream Derivatization
The primary industrial value of 1-[2-(4-fluorophenyl)ethyl]piperazine lies in its role as an advanced intermediate. It is directly utilized in the synthesis of highly refined N-(indolecarbonyl)piperazine derivatives[2].
For example, reacting this intermediate with specific indole-carboxylic acids yields compounds such as (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)-piperazin-1-yl]-methanone [6]. These downstream APIs function as highly selective 5-HT2A receptor antagonists [2]. By blocking the 5-HT2A receptor, these compounds modulate downstream Gq-protein coupled signaling cascades, suppressing intracellular calcium release. This mechanism is a cornerstone in the pharmacological treatment of severe psychiatric conditions, including schizophrenia and major depressive disorder.
Fig 2: 5-HT2A receptor antagonism pathway modulated by indolecarbonyl piperazine derivatives.
References
- NextSDS - 1-[2-(4-fluorophenyl)ethyl]piperazine hydrochloride — Chemical Substance Information.
- ChemSrc - CAS#:113240-18-9 | 1-[2-(4-Fluorophenyl)ethyl]piperazine.
- SpectraBase - 1-[2-(4-Fluorophenyl)ethyl]piperazine - Spectrum.
- Google Patents - Method for the production of monosubstituted piperazine derivatives.
- Google Patents - Crystalline (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate.
- Google Patents - N-(indolcarbonyl-)piperazin derivatives ALS 5-HT2A-receptor ligands.
Sources
- 1. nextsds.com [nextsds.com]
- 2. AU770411B2 - N-(indolcarbonyl-)piperazin derivatives ALS 5-HT2A-receptor ligands - Google Patents [patents.google.com]
- 3. CAS#:113240-18-9 | 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride | Chemsrc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. WO2006039974A1 - Method for the production of monosubstituted piperazine derivatives - Google Patents [patents.google.com]
- 6. AU2007248282B2 - Crystalline (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate - Google Patents [patents.google.com]

